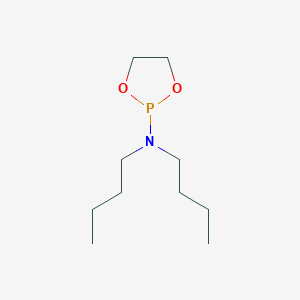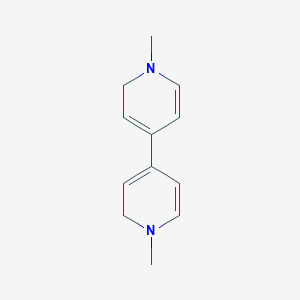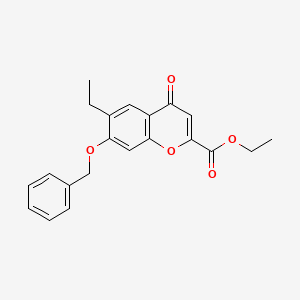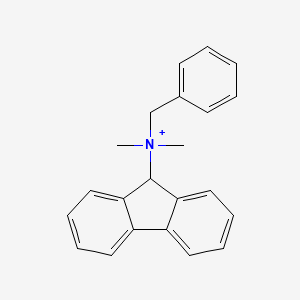
Benzyl-(9H-fluoren-9-YL)-dimethyl-azanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-(9H-fluoren-9-YL)-dimethyl-azanium is a complex organic compound that features a benzyl group attached to a fluorenyl moiety, with a dimethyl-azanium substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-(9H-fluoren-9-YL)-dimethyl-azanium typically involves the reaction of benzyl chloride with 9H-fluoren-9-ylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl-(9H-fluoren-9-YL)-dimethyl-azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate as bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce fully saturated compounds.
Aplicaciones Científicas De Investigación
Benzyl-(9H-fluoren-9-YL)-dimethyl-azanium has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers.
Mecanismo De Acción
The mechanism of action of Benzyl-(9H-fluoren-9-YL)-dimethyl-azanium involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl-(9H-fluoren-9-ylmethoxy)carbonyl-L-threoninate
- (S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate
Uniqueness
Benzyl-(9H-fluoren-9-YL)-dimethyl-azanium is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzyl group with a fluorenyl moiety and a dimethyl-azanium substituent makes it a versatile compound with diverse applications.
Propiedades
Número CAS |
6318-93-0 |
|---|---|
Fórmula molecular |
C22H22N+ |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
benzyl-(9H-fluoren-9-yl)-dimethylazanium |
InChI |
InChI=1S/C22H22N/c1-23(2,16-17-10-4-3-5-11-17)22-20-14-8-6-12-18(20)19-13-7-9-15-21(19)22/h3-15,22H,16H2,1-2H3/q+1 |
Clave InChI |
RNQFHOHDEFQIND-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(CC1=CC=CC=C1)C2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


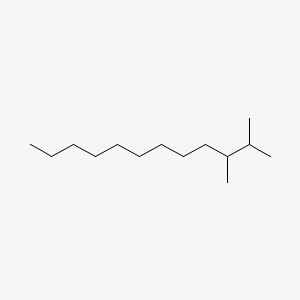
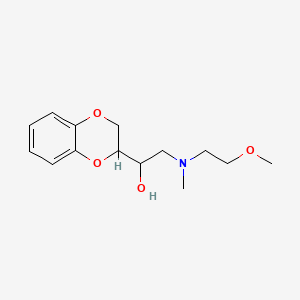

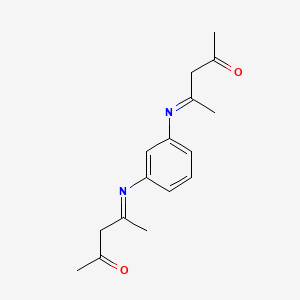
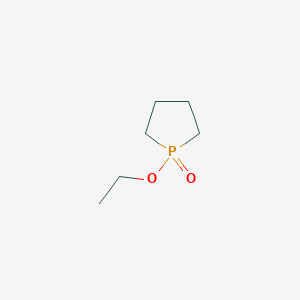

![1-[2-(Propan-2-yloxy)propoxy]propan-2-ol](/img/structure/B14721417.png)
